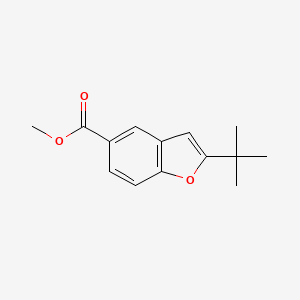
2-tert-Butyl-Benzofuran-5-carbonsäuremethylester
Übersicht
Beschreibung
“2-tert-Butyl-benzofuran-5-carboxylic acid methyl ester” is a chemical compound. It is a type of benzofuran compound , which are ubiquitous in nature and have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
Synthesis Analysis
The synthesis of benzofuran derivatives has been a subject of interest in recent years due to their biological activities and potential applications . A variety of methods have been developed for constructing benzofuran rings . For instance, a complex benzofuran derivative can be constructed by a unique free radical cyclization cascade . Another method involves the construction of a benzofuran ring through proton quantum tunneling . These methods have been found to have fewer side reactions and high yield, making them conducive for the construction of complex benzofuran ring systems .
Chemical Reactions Analysis
Benzofuran compounds, including “2-tert-Butyl-benzofuran-5-carboxylic acid methyl ester”, can participate in various chemical reactions. For instance, they can undergo Suzuki–Miyaura (SM) cross-coupling, a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . This reaction involves the oxidative addition of formally electrophilic organic groups and transmetalation of formally nucleophilic organic groups .
Wissenschaftliche Forschungsanwendungen
Natürliche Produktsynthese
Benzofuranderivate spielen eine bedeutende Rolle bei der Synthese von Naturprodukten, da sie in verschiedenen biologisch aktiven Verbindungen vorkommen. Die betreffende Verbindung kann als Vorläufer bei der Synthese komplexer Naturstoffe dienen, die häufig Benzofuranringe als zentrale Struktureinheit enthalten . Diese Naturstoffe sind die Hauptquelle für einige Medikamente und klinische Medikamentenkandidaten, was die Bedeutung von Benzofuranderivaten in der pharmazeutischen Chemie unterstreicht.
Antitumoraktivität
Forschungen haben gezeigt, dass Benzofuranverbindungen starke Antitumoreigenschaften aufweisen. Strukturelle Analoga von 2-tert-Butyl-Benzofuran-5-carbonsäuremethylester könnten synthetisiert und auf ihre Wirksamkeit bei der Hemmung des Wachstums von Krebszellen getestet werden. Diese Anwendung ist besonders vielversprechend angesichts der laufenden Suche nach neuen Antitumormitteln .
Antibakterielle Anwendungen
Benzofuranderivate haben nachweislich antibakterielle Aktivitäten. Daher könnte METHYL 2-TERT-BUTYL-1-BENZOFURAN-5-CARBOXYLATE bei der Entwicklung neuer antibakterieller Mittel eingesetzt werden, die zur Bekämpfung von Antibiotika-resistenten Bakterien erforderlich sind .
Antioxidative Mittel
Die oxidative Stressreaktion in Zellen kann durch Verbindungen mit antioxidativen Eigenschaften gemildert werden. Benzofuranderivate, einschließlich der betreffenden Verbindung, können auf ihre potenzielle Verwendung als antioxidative Mittel in verschiedenen therapeutischen Anwendungen untersucht werden .
Antivirale Therapeutika
Angesichts der biologischen Aktivität von Benzofuranverbindungen besteht das Potenzial, dass This compound bei der Entwicklung von antiviralen Medikamenten eingesetzt werden kann. Beispielsweise haben Benzofuranderivate Aktivität gegen das Hepatitis-C-Virus gezeigt, was auf eine mögliche Anwendung bei der Behandlung solcher Krankheiten hindeutet .
Chemische Synthese und Katalyse
Im Bereich der chemischen Synthese können Benzofuranderivate als Zwischenprodukte in verschiedenen Reaktionen verwendet werden, darunter die Suzuki-Miyaura-Kupplung, eine weit verbreitete übergangsmetallkatalysierte Kohlenstoff-Kohlenstoff-Bindungsbildungsreaktion . Die Verbindung könnte an der Herstellung von Organoboranreagenzien oder als Bestandteil bei der Entwicklung neuer katalytischer Prozesse beteiligt sein.
Zukünftige Richtungen
Benzofuran compounds, including “2-tert-Butyl-benzofuran-5-carboxylic acid methyl ester”, have attracted the attention of chemical and pharmaceutical researchers worldwide due to their biological activities and potential applications . Future research may focus on developing novel methods for constructing benzofuran rings , exploring their biological activities, and developing them into potential natural drug lead compounds .
Wirkmechanismus
Target of Action
It’s worth noting that benzofuran derivatives have been found to have significant cell growth inhibitory effects on various types of cancer cells .
Mode of Action
Benzofuran derivatives are known to participate in suzuki–miyaura cross-coupling reactions . This reaction involves the coupling of two chemically differentiated fragments with a metal catalyst. Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
It’s worth noting that benzofuran derivatives are known to participate in suzuki–miyaura cross-coupling reactions , which could potentially affect various biochemical pathways.
Eigenschaften
IUPAC Name |
methyl 2-tert-butyl-1-benzofuran-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16O3/c1-14(2,3)12-8-10-7-9(13(15)16-4)5-6-11(10)17-12/h5-8H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAACDNRVIKMZPS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC2=C(O1)C=CC(=C2)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



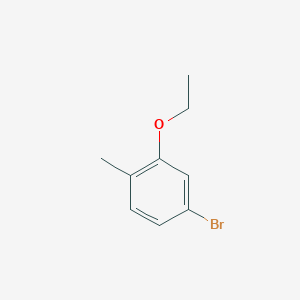
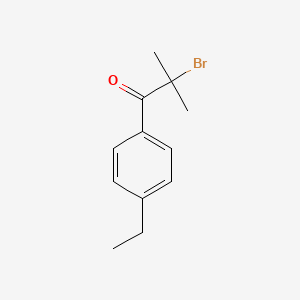
![3-(3-Fluoro-5-hydroxyphenyl)-6,8-dioxabicyclo[3.2.1]octan-3-OL](/img/structure/B1442132.png)



![4-ethynyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1442137.png)


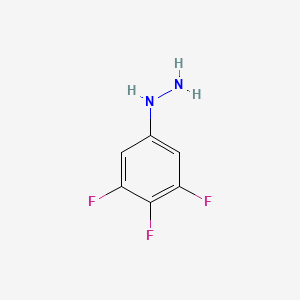
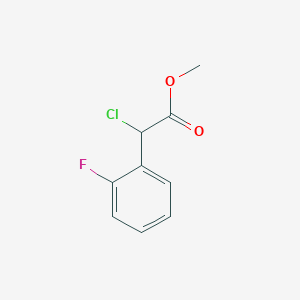
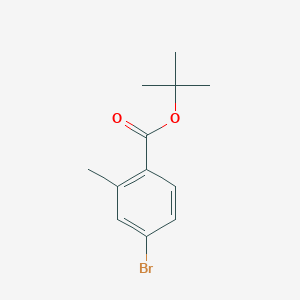
![[2-(1-Azepanyl)-5-methylphenyl]amine dihydrochloride](/img/structure/B1442146.png)
